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Compound of Interest

Compound Name: (S)-Tol-SDP

Cat. No.: B3334446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectral properties of

(S)-Tol-SDP, a chiral bisphosphine ligand. (S)-Tol-SDP, also known as (S)-(−)-7,7′-Bis[di(p-

tolyl)phosphino]-1,1′-spirobiindane, is a valuable tool in asymmetric catalysis, a cornerstone of

modern synthetic chemistry and drug development. Its rigid spirobiindane backbone and chiral

nature enable the synthesis of enantiomerically pure compounds, which is critical for producing

safe and effective pharmaceuticals.

Core Physical and Chemical Properties
(S)-Tol-SDP is a solid, air-stable compound, simplifying its handling and storage. Below is a

summary of its key physical and chemical properties.
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Property Value Reference

CAS Number 817176-80-0

Molecular Formula C₄₅H₄₂P₂

Molecular Weight 644.76 g/mol

Appearance Solid

Melting Point 154-161 °C

Optical Rotation [α]²²/D -206° (c=1, CHCl₃)

SMILES String

Cc1ccc(cc1)P(c2ccc(C)cc2)c3

cccc4CCC5(CCc6cccc(P(c7cc

c(C)cc7)c8ccc(C)cc8)c56)c34

InChI Key
VLIOMJFCGWZUON-

UHFFFAOYSA-N

Spectral Data Summary
Detailed spectral data is crucial for the identification and characterization of (S)-Tol-SDP. While

specific spectra for this compound are not widely published, this section provides expected

spectral characteristics based on its structure and data from analogous compounds.
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Spectral Data Type Expected Characteristics

¹H NMR

Aromatic protons (δ ≈ 7.0-8.0 ppm), methyl

protons on tolyl groups (δ ≈ 2.3 ppm), and

aliphatic protons of the spirobiindane backbone

(δ ≈ 2.0-3.5 ppm).

¹³C NMR
Aromatic carbons, methyl carbons, and aliphatic

carbons of the spirobiindane framework.

³¹P NMR

A single sharp peak in the phosphine region,

with a chemical shift that can be influenced by

coordination to a metal center. The typical range

for triarylphosphines is broad, but coordination

generally leads to a downfield shift.

Mass Spectrometry

The molecular ion peak [M]⁺ or protonated

molecular ion peak [M+H]⁺ should be observed

at m/z corresponding to its molecular weight.

Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of chiral phosphine

ligands are essential for their effective use in research.

General Synthesis of Spirobiindane-Based Diphosphine
Ligands
The synthesis of spirobiindane-based diphosphine ligands like (S)-Tol-SDP typically starts from

enantiomerically pure 1,1'-spirobiindane-7,7'-diol. A general synthetic approach involves the

following key steps[1]:

Ditriflation: The diol is converted to its corresponding bis(trifluoromethanesulfonate)

(ditriflate). This is typically achieved by reacting the diol with triflic anhydride in the presence

of a base like pyridine.

Phosphinylation: A carbon-phosphorus bond-forming reaction is then carried out. This can be

achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Palladium-
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or Nickel-catalyzed phosphinylation, using a diarylphosphine oxide or a secondary

phosphine like di(p-tolyl)phosphine.

Reduction (if necessary): If a phosphine oxide is used in the previous step, a reduction step

is required to obtain the desired phosphine ligand. Common reducing agents for this

transformation include silanes like trichlorosilane.

Characterization Workflow for a Chiral Phosphine
Ligand
The following diagram outlines a general workflow for the comprehensive characterization of a

newly synthesized chiral phosphine ligand such as (S)-Tol-SDP.

A general experimental workflow for the characterization of a chiral phosphine ligand.

Applications in Asymmetric Catalysis
Chiral phosphine ligands are paramount in asymmetric catalysis, enabling the synthesis of

enantiomerically enriched products. (S)-Tol-SDP and similar spirobiindane-based ligands have

demonstrated high efficacy in a variety of transition-metal-catalyzed reactions, including:

Asymmetric Hydrogenation: The rhodium and ruthenium complexes of these ligands are

highly effective for the asymmetric hydrogenation of prochiral olefins and ketones, producing

chiral alcohols and other valuable building blocks with excellent enantioselectivities[1].

Asymmetric C-C Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is

another area where chiral diphosphine ligands excel, allowing for the stereocontrolled

formation of new carbon-carbon bonds.

The rigid spirocyclic backbone of (S)-Tol-SDP restricts conformational flexibility, which is often

key to achieving high levels of stereocontrol in catalytic transformations. The tolyl groups on the

phosphorus atoms also play a crucial role in defining the steric and electronic environment of

the metal center, influencing both the reactivity and selectivity of the catalyst.

The following diagram illustrates the logical relationship in the application of a chiral ligand in

asymmetric catalysis.

Application of a chiral ligand in asymmetric catalysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b3334446?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/242550789_New_Chiral_Phosphorus_Ligands_with_Spirobiindan_Backbone_for_Asymmetric_Hydrogenations
https://www.benchchem.com/product/b3334446#physical-and-spectral-data-of-s-tol-sdp
https://www.benchchem.com/product/b3334446#physical-and-spectral-data-of-s-tol-sdp
https://www.benchchem.com/product/b3334446#physical-and-spectral-data-of-s-tol-sdp
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3334446?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

